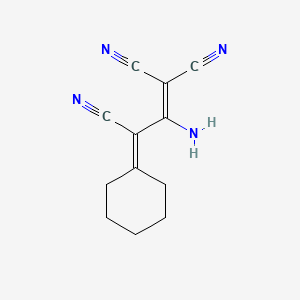
2-Amino-3,3-dicyano-1-cyclohexylidenallyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3,3-dicyano-1-cyclohexylidenallyl cyanide is a complex organic compound characterized by its unique structure, which includes multiple cyano groups and a cyclohexylidene moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3-dicyano-1-cyclohexylidenallyl cyanide typically involves multi-step organic reactions. One common method starts with the preparation of a suitable cyclohexylidene precursor, followed by the introduction of cyano groups through nucleophilic substitution reactions. The final step often involves the addition of an amino group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The process must be carefully monitored to prevent the formation of unwanted by-products and to ensure the safety of the operation.
化学反応の分析
Types of Reactions
2-Amino-3,3-dicyano-1-cyclohexylidenallyl cyanide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.
Substitution: The cyano groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
2-Amino-3,3-dicyano-1-cyclohexylidenallyl cyanide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound’s derivatives may be explored for their biological activity, including potential pharmaceutical applications.
Medicine: Research into its derivatives could lead to the development of new drugs or therapeutic agents.
Industry: It may be used in the production of advanced materials, such as polymers or specialty chemicals.
作用機序
The mechanism by which 2-Amino-3,3-dicyano-1-cyclohexylidenallyl cyanide exerts its effects involves interactions with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The cyclohexylidene moiety provides a rigid framework that can affect the compound’s overall conformation and reactivity.
類似化合物との比較
Similar Compounds
- 2-Amino-3,3-dicyano-1-cyclohexylidenallyl chloride
- 2-Amino-3,3-dicyano-1-cyclohexylidenallyl bromide
- 2-Amino-3,3-dicyano-1-cyclohexylidenallyl fluoride
Uniqueness
Compared to these similar compounds, 2-Amino-3,3-dicyano-1-cyclohexylidenallyl cyanide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of multiple cyano groups and the cyclohexylidene structure make it particularly versatile in synthetic chemistry.
特性
分子式 |
C12H12N4 |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
2-amino-3-cyclohexylideneprop-1-ene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C12H12N4/c13-6-10(7-14)12(16)11(8-15)9-4-2-1-3-5-9/h1-5,16H2 |
InChIキー |
GLMHSZPGJHKXNK-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=C(C#N)C(=C(C#N)C#N)N)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-carbamimidoyl-4-{3-[(4-chlorophenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B11046253.png)
![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11046262.png)
![4-(1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11046272.png)
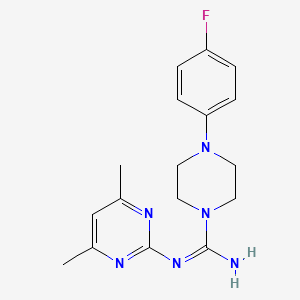
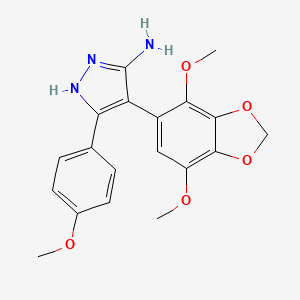
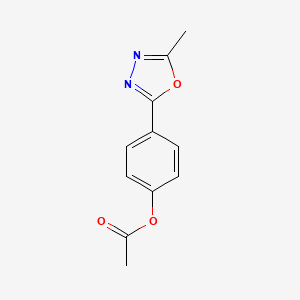

![ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(3-hydroxy-4-methoxyphenyl)propanoate](/img/structure/B11046302.png)
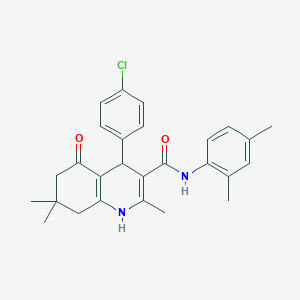
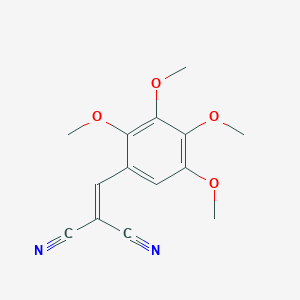
![4-[4-(Hexyloxy)phenyl]-2-oxo-2H-benzo[H]chromen-3-YL cyanide](/img/structure/B11046338.png)

![2,4-Diamino-10-(dimethylamino)-8,8-dimethyl-5-(4-methylphenyl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B11046346.png)
![propan-2-yl 2-(diethylamino)-4-methyl-6-[2-(trifluoromethyl)phenyl]-6H-1,3-thiazine-5-carboxylate](/img/structure/B11046353.png)